1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a bromophenyl group, a nitrobenzimidazole moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Thioether Formation: The nitrobenzimidazole is reacted with a thiol compound to form the thioether linkage.
Bromophenyl Ketone Formation: The final step involves the reaction of the thioether with 4-bromobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Scientific Research Applications
1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Materials Science: The electronic properties of the compound can influence its behavior in materials applications, such as conductivity or light absorption.
Comparison with Similar Compounds
Similar Compounds
1-(4-BROMOPHENYL)-2-[(5-AMINO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE: Similar structure but with an amino group instead of a nitro group.
1-(4-CHLOROPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is unique due to the combination of a bromophenyl group, a nitrobenzimidazole moiety, and a thioether linkage. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3S/c16-10-3-1-9(2-4-10)14(20)8-23-15-17-12-6-5-11(19(21)22)7-13(12)18-15/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDZGEKTPDUBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362465 |
Source
|
Record name | 1-(4-Bromophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5347-50-2 |
Source
|
Record name | 1-(4-Bromophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.